molecular formula C15H23NO4S2 B1652499 3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine CAS No. 1448133-42-3

3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine

Cat. No. B1652499
CAS RN: 1448133-42-3
M. Wt: 345.5
InChI Key: JXBXYFRKJJUOKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a pyrrolidine ring, which is a five-membered ring with one nitrogen and four carbon atoms. Attached to this ring would be two sulfonyl groups, one of which is attached to a methyl group and the other to a 2,3,5,6-tetramethylphenyl group .


Chemical Reactions Analysis

As a pyrrolidine derivative, this compound might undergo reactions typical for this class of compounds, such as nucleophilic substitution or elimination reactions. The presence of sulfonyl groups could also make it a good leaving group in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar sulfonyl groups and the size and shape of the molecule could influence properties like solubility, melting point, and boiling point .

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. It could be of interest in fields like medicinal chemistry or materials science .

properties

IUPAC Name

3-methylsulfonyl-1-(2,3,5,6-tetramethylphenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S2/c1-10-8-11(2)13(4)15(12(10)3)22(19,20)16-7-6-14(9-16)21(5,17)18/h8,14H,6-7,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBXYFRKJJUOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(C2)S(=O)(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601149229
Record name Pyrrolidine, 3-(methylsulfonyl)-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601149229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine

CAS RN

1448133-42-3
Record name Pyrrolidine, 3-(methylsulfonyl)-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448133-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 3-(methylsulfonyl)-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601149229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine
Reactant of Route 2
3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine
Reactant of Route 3
3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine
Reactant of Route 4
3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine
Reactant of Route 5
3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine
Reactant of Route 6
3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.